molecular formula C10H6BrCl2N3 B14905508 N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine

N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine

Cat. No.: B14905508
M. Wt: 318.98 g/mol
InChI Key: GOUWINIOGQFMSM-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine is an organic compound with the molecular formula C10H6BrCl2N3 This compound is of interest due to its unique chemical structure, which includes a bromophenyl group and a dichloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, a boronic acid or ester reacts with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents is optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

    Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine involves its interaction with specific molecular targets. The bromophenyl and dichloropyrimidine groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Bromophenyl)-2,5-dichloropyrimidin-4-amine is unique due to its combination of bromophenyl and dichloropyrimidine groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6BrCl2N3

Molecular Weight

318.98 g/mol

IUPAC Name

N-(2-bromophenyl)-2,5-dichloropyrimidin-4-amine

InChI

InChI=1S/C10H6BrCl2N3/c11-6-3-1-2-4-8(6)15-9-7(12)5-14-10(13)16-9/h1-5H,(H,14,15,16)

InChI Key

GOUWINIOGQFMSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC=C2Cl)Cl)Br

Origin of Product

United States

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